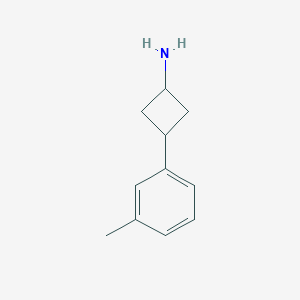
3-(3-Methylphenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C11H15N It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 3-methylphenyl group
Preparation Methods
The synthesis of 3-(3-Methylphenyl)cyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Chemical Reactions Analysis
3-(3-Methylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile, replacing halogen atoms.
Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form substituted amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), bases like sodium hydroxide (NaOH), and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Methylphenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
3-(3-Methylphenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)cyclobutan-1-amine: Similar structure but with a different position of the methyl group on the phenyl ring.
3-Phenylcyclobutan-1-amine: Lacks the methyl group, leading to different chemical and biological properties.
3-(3-Methylphenyl)cyclobutan-1-ol: Contains a hydroxyl group instead of an amine group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
NKCAYYBRJAIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


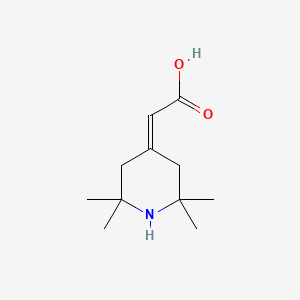

![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
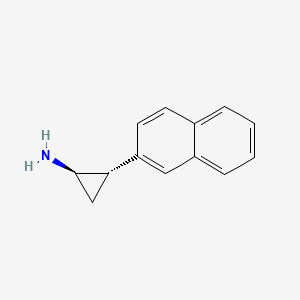
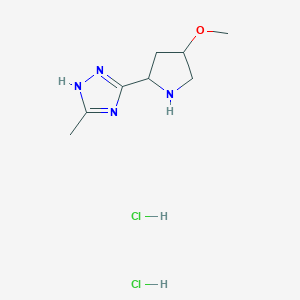
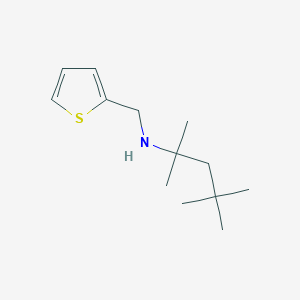
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
amine](/img/structure/B13250976.png)

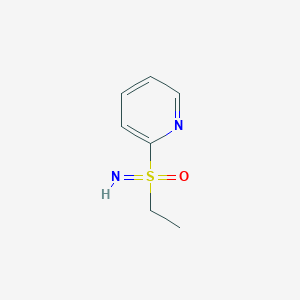
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
